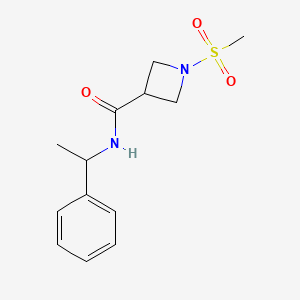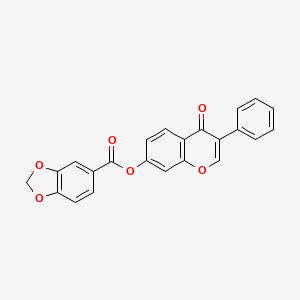![molecular formula C25H21NO5 B6502672 3,9-bis(4-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 929440-72-2](/img/structure/B6502672.png)
3,9-bis(4-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-bis(4-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a synthetic molecule with potential applications in scientific research. It is a member of the chromeno[8,7-e][1,3]oxazin-4-one family, which is composed of heterocyclic molecules that contain a chromene nucleus and a 1,3-oxazin-4-one ring fused together. This molecule has been studied for its potential to act as an inhibitor of cytochrome P450 enzymes, which are responsible for metabolizing a wide range of drugs. Additionally, 3,9-bis(4-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one has been studied for its potential to reduce inflammation, protect against oxidative stress, and act as a neuroprotective agent. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of 3,9-bis(4-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one.
Wissenschaftliche Forschungsanwendungen
3,9-bis(4-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one has been studied for its potential applications in scientific research. It has been shown to act as an inhibitor of cytochrome P450 enzymes, which are responsible for metabolizing a wide range of drugs. Additionally, this molecule has been studied for its potential to reduce inflammation, protect against oxidative stress, and act as a neuroprotective agent.
Wirkmechanismus
3,9-bis(4-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one has been found to act as an inhibitor of cytochrome P450 enzymes. This inhibition is thought to occur through competitive binding of the molecule to the active site of the enzyme, resulting in a decrease in the enzyme’s activity. Additionally, this molecule has been found to reduce inflammation, protect against oxidative stress, and act as a neuroprotective agent. The mechanism of action for these effects is not yet fully understood.
Biochemical and Physiological Effects
3,9-bis(4-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one has been found to have a number of biochemical and physiological effects. In vitro studies have shown that this molecule can inhibit the activity of cytochrome P450 enzymes, reduce inflammation, protect against oxidative stress, and act as a neuroprotective agent. Additionally, this molecule has been found to have anti-tumor and anti-bacterial effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,9-bis(4-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one in laboratory experiments include its availability, ease of synthesis, and potential applications in scientific research. Its disadvantages include its relatively short half-life, which may limit its efficacy in certain experiments.
Zukünftige Richtungen
Potential future directions for the use of 3,9-bis(4-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one include further research into its mechanism of action, potential therapeutic applications, and the development of more efficient synthesis methods. Additionally, further research into the biochemical and physiological effects of this molecule could lead to the development of more effective therapeutic agents. Finally, further research into the potential applications of this molecule in scientific research could lead to the development of novel drugs and treatments.
Synthesemethoden
3,9-bis(4-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one can be synthesized from the reaction of 4-methoxyphenyl-2-chloroacetate with 2-amino-4-methylpyridine in the presence of potassium carbonate. This reaction produces a chromene-1,3-oxazin-4-one intermediate, which can be further reacted with 4-methoxyphenyl-2-chloroacetate to yield the desired product.
Eigenschaften
IUPAC Name |
3,9-bis(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-28-18-7-3-16(4-8-18)22-14-30-25-20(24(22)27)11-12-23-21(25)13-26(15-31-23)17-5-9-19(29-2)10-6-17/h3-12,14H,13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICURZHIWBYILF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-bis(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(thiophen-2-yl)methyl]azetidine-3-carboxamide](/img/structure/B6502598.png)
![1-[5-(furan-2-yl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-[(2-hydroxyethyl)amino]ethan-1-one](/img/structure/B6502612.png)
![(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate](/img/structure/B6502617.png)
![(4Z)-4-[(furan-2-yl)methylidene]-12-[(4-methoxyphenyl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B6502625.png)
![(2Z)-2-[(5-methylfuran-2-yl)methylidene]-6-(2-oxopropoxy)-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502627.png)
![methyl 2-{[(2Z)-2-[(6-bromo-2,4-dihydro-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate](/img/structure/B6502628.png)
![9-[2-(morpholin-4-yl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6502629.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-methanesulfonylazetidine-3-carboxamide](/img/structure/B6502643.png)


![9-[(furan-2-yl)methyl]-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6502667.png)
![(4Z)-4-[(2-chlorophenyl)methylidene]-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B6502673.png)
![3-(3,4-dimethoxyphenyl)-9-(2-ethylphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6502691.png)
![(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate](/img/structure/B6502699.png)